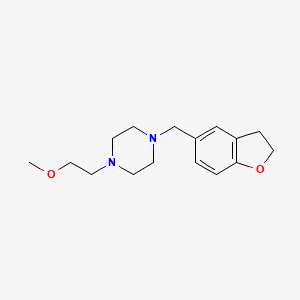
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a pyridazine derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and inflammation. The compound has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. The compound has also been found to inhibit the activity of NF-κB, which is involved in inflammation.
Biochemical and physiological effects:
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been found to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been found to inhibit the expression of various anti-apoptotic proteins, including Bcl-2 and Bcl-xl. In addition, the compound has been found to inhibit the expression of various inflammatory cytokines, including TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has several advantages and limitations for lab experiments. The compound has shown promising results in vitro as an anticancer and anti-inflammatory agent. However, the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. In addition, the compound has low solubility in water, which may limit its use in certain experiments.
Orientations Futures
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has several potential future directions for research. The compound can be further studied for its potential applications in the treatment of cancer and inflammation. The compound can also be modified to improve its solubility and pharmacokinetics. In addition, the compound can be studied in vivo to determine its toxicity and efficacy in animal models. Finally, the compound can be used as a lead compound for the development of new anticancer and anti-inflammatory agents.
Conclusion:
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate is a promising compound that has potential applications in the field of medicinal chemistry. The compound has shown promising results as an anticancer and anti-inflammatory agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications. The compound has several advantages and limitations for lab experiments, and its future directions include further studies in vivo and the development of new anticancer and anti-inflammatory agents.
Méthodes De Synthèse
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been synthesized using various methods. One of the most commonly used methods is the reaction of 4-cyclopentylsulfanyl aniline with 2,3-dichloropyridazine in the presence of a base, followed by the reaction with methyl chloroformate. The yield of the compound obtained through this method is around 60%.
Applications De Recherche Scientifique
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also shown potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-22-17(21)15-10-11-16(20-19-15)18-12-6-8-14(9-7-12)23-13-4-2-3-5-13/h6-11,13H,2-5H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWPVMOPPIYJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NC2=CC=C(C=C2)SC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(4-cyclopentylsulfanylanilino)pyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7544894.png)
![2-[4-(1H-pyrazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7544901.png)
![4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B7544918.png)
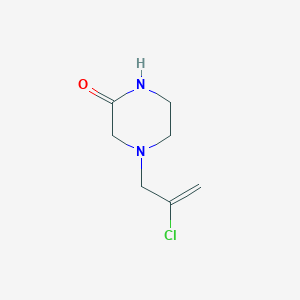
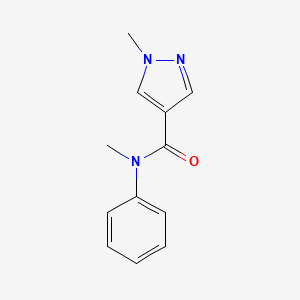
![1-pyrimidin-2-yl-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-amine;hydrochloride](/img/structure/B7544943.png)
![2-[1-(4-chlorophenyl)pyrazol-4-yl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B7544952.png)
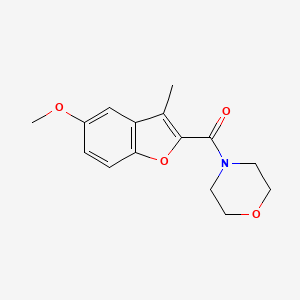
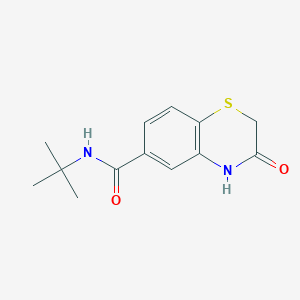
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
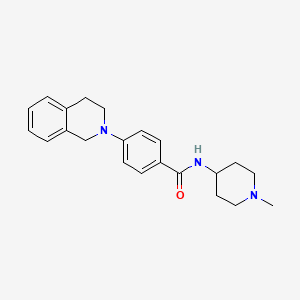
![N-[cyclopentyl(thiophen-2-yl)methyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7544980.png)
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
